

Application Notes and Protocols for Tyk2-IN-12 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

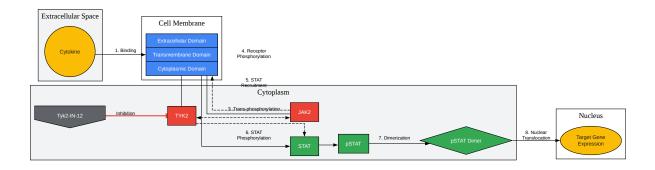
Introduction

Tyk2-IN-12 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1] These signaling cascades are integral to immune responses and are implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting TYK2, **Tyk2-IN-12** effectively modulates these downstream signaling events, making it a valuable tool for research in immunology and a potential therapeutic candidate for conditions such as psoriasis.[2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of **Tyk2-IN-12**.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling pathways. Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.





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Caption: TYK2 signaling pathway and point of inhibition by Tyk2-IN-12.

In Vitro Activity of Tyk2-IN-12

The following table summarizes the in vitro inhibitory activity of **Tyk2-IN-12** against TYK2 and its selectivity over other JAK family kinases.



Parameter	Target/Assay	Value	Reference
Ki	TYK2	0.51 nM	[2][3][4]
IC50	IL-12 induced pSTAT4 (Human PBMC)	0.10 μΜ	[2]
GM-CSF induced pSTAT5 (Human PBMC)	4.1 μΜ	[2]	
IL-2 induced pSTAT5 (Human PBMC)	0.25 μΜ	[2]	_
IL-12 induced IFNy (Human whole blood)	2.7 μΜ	[2][3][4]	
IL-12 induced IFNy (Mouse whole blood)	7.0 μΜ	[2][3][4]	
Selectivity	JAK1 vs TYK2	90-fold	[2]
JAK2 vs TYK2	43-fold	[2]	
JAK3 vs TYK2	13-fold	[2]	_

Experimental Protocols Preparation of Tyk2-IN-12 Stock Solution

Proper handling and solubilization of **Tyk2-IN-12** are critical for accurate and reproducible experimental results.

Reconstitution:

- Tyk2-IN-12 is soluble in DMSO.[3] For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO.[2][3]
- Warming to 60°C and ultrasonication may be required to fully dissolve the compound.[2] It
 is important to use newly opened DMSO as it can be hygroscopic, which can affect
 solubility.[2]



- · Storage:
 - Store the solid compound at -20°C in a sealed container, away from moisture.
 - The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[2]
 Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2 kinase activity by **Tyk2-IN-12**. The ADP-Glo[™] Kinase Assay quantifies the amount of ADP produced during the kinase reaction.



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Caption: Workflow for the ADP-Glo™ TYK2 kinase assay.

Materials:

- Recombinant human TYK2 enzyme
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Tyk2-IN-12 stock solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)



· 384-well white opaque plates

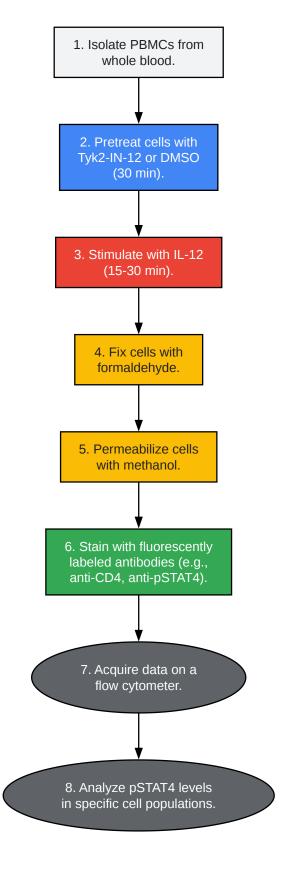
Procedure:

- Prepare serial dilutions of **Tyk2-IN-12** in kinase buffer. Also, prepare a DMSO control.
- In a 384-well plate, add 2.5 μL of the diluted Tyk2-IN-12 or DMSO control.
- Add 2.5 μL of a solution containing TYK2 enzyme and substrate in kinase buffer.
- Initiate the kinase reaction by adding 5 μ L of ATP solution in kinase buffer. The final concentrations should be optimized, but a starting point is 10-50 ng/well of TYK2, 0.2 mg/mL substrate, and 10 μ M ATP.
- Incubate the plate at room temperature for 40-60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each concentration of Tyk2-IN-12 relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of IL-12-induced STAT4 Phosphorylation (Phosflow)

This protocol details the use of flow cytometry to measure the inhibition of STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs) upon stimulation with IL-12.





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Caption: Experimental workflow for phospho-flow cytometry (Phosflow).



Materials:

- Human PBMCs
- RPMI 1640 medium with 10% FBS
- Tyk2-IN-12 stock solution
- Recombinant human IL-12
- Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
- Fluorescently labeled antibodies (e.g., anti-human CD4, anti-pSTAT4 (pY693))
- FACS tubes
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
- Aliquot 1 mL of the cell suspension into FACS tubes.
- Add serial dilutions of Tyk2-IN-12 or DMSO control to the cells and incubate at 37°C for 30-60 minutes.
- Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) and incubate at 37°C for 15-30 minutes. Include an unstimulated control.
- Fix the cells immediately by adding a fixation buffer (e.g., 1.5-4% formaldehyde) and incubate at room temperature for 10-15 minutes.
- Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.
- Wash the cells with FACS buffer (PBS with 2% FBS).



- Stain the cells with a cocktail of fluorescently labeled antibodies, including a surface marker
 to identify the cell type of interest (e.g., anti-CD4 for T helper cells) and an antibody against
 phosphorylated STAT4 (pSTAT4). Incubate in the dark at room temperature for 30-60
 minutes.
- Wash the cells and resuspend in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of pSTAT4.
- Calculate the percent inhibition of pSTAT4 MFI for each concentration of Tyk2-IN-12 relative to the IL-12 stimulated DMSO control and determine the IC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures. Products are for research use only and not for use in diagnostic or therapeutic procedures.

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References

- 1. bms.com [bms.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TYK2-IN-12 Immunomart [immunomart.org]
- 4. TYK2-IN-12 | CymitQuimica [cymitquimica.com]
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